molecular formula C11H11N3O2 B3336921 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione CAS No. 4369-11-3

1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione

Cat. No.: B3336921
CAS No.: 4369-11-3
M. Wt: 217.22 g/mol
InChI Key: PROYVMUMAGQVQF-UHFFFAOYSA-N
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Description

1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione (CAS: 4369-11-3) is a heterocyclic compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.228 g/mol . Its structure features a pyridazine core substituted with a 2-pyridylethyl group at the N1 position and two ketone groups at the 3- and 6-positions. The compound’s IUPAC name is 1-[2-(2-pyridinyl)ethyl]-1,2-dihydro-3,6-pyridazinedione, and it is registered under ChemSpider ID 233673 and MDL number MFCD00086193 .

Properties

IUPAC Name

2-(2-pyridin-2-ylethyl)-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-10-4-5-11(16)14(13-10)8-6-9-3-1-2-7-12-9/h1-5,7H,6,8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROYVMUMAGQVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN2C(=O)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80295518
Record name NSC102515
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Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4369-11-3
Record name MLS002703730
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Record name NSC102515
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Record name 1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione typically involves the reaction of azosulfones with ketene N,N- or N,O-acetals . This reaction proceeds through a multistep process, including photolysis and catalytic hydrogenation . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. detailed industrial methods are often proprietary and not widely disclosed in the literature.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation reactions.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various pyridazine and diazetidine derivatives, which can have different functional groups attached depending on the specific reaction conditions .

Scientific Research Applications

Medicinal Chemistry Applications

1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione has been investigated for its biological activities. Notably, it has shown promise as an anti-cancer agent due to its ability to interact with biological targets involved in cell proliferation and apoptosis.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Coordination Chemistry Applications

This compound serves as a ligand in coordination chemistry, forming complexes with transition metals. Its electron-deficient nature allows it to participate in various reactions, including Diels-Alder reactions and metal-assisted hydrolysis.

Table 1: Coordination Complexes Formed with Transition Metals

Metal IonComplex TypeCoordination ModeReference
Cu(II)MononuclearBidentate
Zn(II)TetranuclearTetradentate
Ni(II)Linear PolymerBidentate

Materials Science Applications

In materials science, this compound is used for synthesizing novel materials with unique electronic properties. Its ability to form stable coordination polymers makes it suitable for applications in organic electronics and photonics.

Case Study: Synthesis of Coordination Polymers

Research published in Inorganic Chemistry explored the synthesis of copper-containing coordination polymers using this compound. The resulting materials exhibited interesting magnetic properties and potential applications in catalysis and sensing technologies.

Mechanism of Action

The mechanism of action of 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signal transduction pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinediones are a versatile class of compounds with diverse substituents influencing their physical, chemical, and biological properties. Below, we compare 1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione with structurally analogous derivatives (Table 1) and discuss key distinctions.

Table 1: Structural and Physicochemical Comparison of Selected Pyridazinediones

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number
This compound 2-Pyridylethyl at N1 C₁₁H₁₁N₃O₂ 217.228 4369-11-3
1,2-Dihydro-1-(2-propen-1-yl)-3,6-pyridazinedione Propenyl at N1 C₇H₈N₂O₂ 152.15 84703-25-3
1-Acetyl-1,2-dihydro-3,6-pyridazinedione Acetyl at N1 C₆H₆N₂O₃ 154.12 32358-68-2
1-[2-(Diethylamino)ethyl]-1,2-dihydro-2-methyl-3,6-pyridazinedione Diethylaminoethyl and methyl at N1 C₁₁H₂₀N₄O₂ 240.30 573983-29-6
1-Methyl-3,6-(1H,2H)-pyridazinedione Methyl at N1 C₅H₆N₂O₂ 126.11 5636-01-1

Key Findings:

The diethylaminoethyl substituent in 573983-29-6 confers basicity, likely increasing water solubility at acidic pH, whereas the target compound’s pyridyl group may exhibit pH-dependent solubility due to its weakly basic nature .

In contrast, the target compound’s pyridyl substituent may favor interactions with biological targets such as enzymes or receptors .

Synthetic Accessibility :

  • The propenyl-substituted derivative (84703-25-3 ) can be synthesized via allylation reactions, while the target compound likely requires a more complex alkylation step to introduce the pyridylethyl group, as inferred from its structure .

Thermal Stability: No direct thermal stability data are available for the target compound. However, 1-acetyl-3,6-pyridazinedione (32358-68-2) is reported to decompose above 200°C, suggesting that bulkier substituents (e.g., pyridylethyl) might alter decomposition pathways .

Biological Activity

1,2-Dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione, with the CAS number 4369-11-3, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O2C_{11}H_{11}N_{3}O_{2}. Its structure features a pyridazine ring and a pyridine substituent, which are critical for its biological activity. The compound's properties include:

PropertyValue
Molecular Weight219.22 g/mol
DensityNot specified
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated its efficacy against various cancer cell lines, including breast cancer and leukemia cells. The compound appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of the pyridine and pyridazine moieties in enhancing biological activity. Variations in substituents on these rings can significantly affect potency. For instance, modifications to the ethyl group attached to the pyridine have been shown to alter the compound's interaction with biological targets .

Case Studies

  • Anticancer Study : A study involving the treatment of human breast cancer cells with varying concentrations of this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations .
  • Antimicrobial Evaluation : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting potential as a therapeutic agent for bacterial infections .

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeImpact on Yield/PurityReference
Solvent (polarity)DMF (ε=36.7)↑ Solubility of intermediates
Temperature80–100°C↓ By-product formation
Catalyst Loading5 mol% Pd(PPh₃)₄↑ Regioselectivity

Q. Table 2. Spectral Data Conflicts and Resolution

Conflict TypeResolution TechniqueOutcome ExampleReference
NMR vs. X-rayVT-NMR + DFTConfirmed keto tautomer
MS vs. HRMSHigh-res Orbitrap MSCorrected [M+H]+ assignment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione
Reactant of Route 2
Reactant of Route 2
1,2-dihydro-1-(2-(2-pyridyl)-ethyl)-3,6-pyridazinedione

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